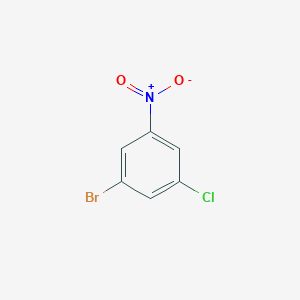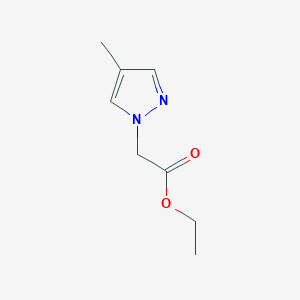
1-Bromo-2-(isobutylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(isobutylsulfonyl)benzene is a chemical compound with the molecular formula C10H13BrO2S and a molecular weight of 277.18 g/mol. This compound is known for its unique physical, chemical, and biological properties, making it extensively used in scientific experiments.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene typically involves the bromination of 2-(isobutylsulfonyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzene ring.
Industrial production methods for this compound are not widely documented, but the general approach involves similar bromination reactions under optimized conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-(isobutylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki–Miyaura coupling. This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Addition Reactions: The compound can participate in addition reactions where the bromine atom is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(isobutylsulfonyl)benzene is used in various scientific research applications due to its unique properties :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it valuable in the formation of carbon-carbon bonds.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create specific products.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(isobutylsulfonyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and the sulfonyl group are key functional groups that enable the compound to undergo substitution, oxidation, and reduction reactions. These reactions often involve the formation and breaking of carbon-carbon and carbon-heteroatom bonds, facilitated by catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(isobutylsulfonyl)benzene can be compared with other similar compounds such as bromobenzene and other sulfonyl-substituted benzenes :
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring. It lacks the sulfonyl group, making it less reactive in certain types of reactions.
Sulfonyl-substituted Benzenes: Compounds with various sulfonyl groups attached to the benzene ring. These compounds share similar reactivity patterns but differ in their specific functional groups and positions on the ring.
The uniqueness of this compound lies in the combination of the bromine atom and the isobutylsulfonyl group, which provides a distinct set of reactivity and applications.
Eigenschaften
IUPAC Name |
1-bromo-2-(2-methylpropylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSHQVOFNXEHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591707 |
Source


|
| Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444581-50-4 |
Source


|
| Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














